molecular formula C10H15N3O B1358504 2-[(2-Methylphenyl)amino]propanohydrazide CAS No. 1396972-32-9

2-[(2-Methylphenyl)amino]propanohydrazide

Cat. No.: B1358504
CAS No.: 1396972-32-9
M. Wt: 193.25 g/mol
InChI Key: XTHHTHBCPUPESA-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)amino]propanohydrazide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a hydrazide functional group attached to a propanamide backbone, and a 2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)amino]propanohydrazide typically involves the reaction of 2-methylphenylamine with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or automated synthesis systems. These methods allow for greater control over reaction conditions and can increase the yield and purity of the final product. Additionally, industrial production may involve the use of more efficient catalysts and solvents to optimize the reaction process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)amino]propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

2-[(2-Methylphenyl)amino]propanohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)amino]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction or metabolic processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)amino]propanohydrazide
  • 2-[(2-Fluorophenyl)amino]propanohydrazide
  • 2-[(2-Bromophenyl)amino]propanohydrazide

Uniqueness

2-[(2-Methylphenyl)amino]propanohydrazide is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(2-methylanilino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-3-4-6-9(7)12-8(2)10(14)13-11/h3-6,8,12H,11H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHHTHBCPUPESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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